1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one
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Overview
Description
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is a chemical compound with the molecular formula C10H20N4O and a molecular weight of 212.29 g/mol . It is an intermediate in the synthesis of Gadoteridol, an MRI contrast chelating agent . This compound is known for its unique bicyclic structure, which includes four nitrogen atoms and a ketone functional group.
Mechanism of Action
Target of Action
The primary target of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the Gadoteridol , an MRI contrast chelating agent . This compound acts as an intermediate in the synthesis of Gadoteridol .
Mode of Action
The exact mode of action of 1,4,7,10-Tetraazabicyclo[82Given its role as an intermediate in the synthesis of gadoteridol, it can be inferred that it contributes to the formation of this mri contrast agent .
Biochemical Pathways
The specific biochemical pathways affected by 1,4,7,10-Tetraazabicyclo[82As an intermediate in the synthesis of gadoteridol, it likely plays a role in the biochemical pathways related to mri contrast enhancement .
Result of Action
The result of the action of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one is the synthesis of Gadoteridol, an MRI contrast chelating agent . This suggests that the compound contributes to the enhancement of tissue contrast in MRI scans .
Preparation Methods
The synthesis of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one involves multiple steps. One common method starts with the condensation of triethylenetetramine with N,N-dimethylformamide dimethyl acetal, leading to the formation of an imidazolinium intermediate . This intermediate is then cyclized to form the desired bicyclic structure. The final product is obtained through hydrolysis under mild conditions . Industrial production methods typically involve similar steps but are optimized for higher yields and purity.
Chemical Reactions Analysis
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying biological systems and interactions involving nitrogen-containing heterocycles.
Comparison with Similar Compounds
1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one can be compared with other similar compounds, such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another chelating agent used in MRI contrast agents.
1,4,7,10-Tetraazabicyclo[6.6.2]pentadecane: A compound with a similar bicyclic structure but different ring sizes and functional groups.
The uniqueness of 1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one lies in its specific bicyclic structure and its role as an intermediate in the synthesis of Gadoteridol, which is widely used in medical imaging .
Properties
CAS No. |
220182-11-6 |
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Molecular Formula |
C10H20N4O |
Molecular Weight |
212.297 |
IUPAC Name |
1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-11-one |
InChI |
InChI=1S/C10H20N4O/c15-10-9-13-5-3-11-1-2-12-4-6-14(10)8-7-13/h11-12H,1-9H2 |
InChI Key |
ASZOLYZWJGOQDY-UHFFFAOYSA-N |
SMILES |
C1CNCCN2CCN(CCN1)CC2=O |
Origin of Product |
United States |
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